molecular formula C15H23NO6 B12540730 Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate CAS No. 653589-10-7

Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate

Cat. No.: B12540730
CAS No.: 653589-10-7
M. Wt: 313.35 g/mol
InChI Key: YOYFZEQSJGFFCL-JTQLQIEISA-N
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Description

Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate is an organic compound widely used in organic synthesis. It is known for its role as a reagent in the protection of amine groups, particularly in peptide synthesis. This compound is often referred to as a Boc-protected derivative due to its tert-butoxycarbonyl (Boc) group, which is a common protective group in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate typically involves the reaction of N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl ester with Meldrum’s acid in the presence of a base such as 4-dimethylaminopyridine (DMAP) and N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC·HCl). The reaction is carried out in dichloromethane at 0°C and then warmed to room temperature .

Industrial Production Methods

Commercial production of this compound often involves the reaction of tert-butanol, carbon dioxide, and phosgene, using DABCO as a base. This method is widely used by manufacturers in China and India. European and Japanese companies use the reaction of sodium tert-butoxide with carbon dioxide, catalyzed by p-toluenesulfonic acid or methanesulfonic acid .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like di-tert-butyl peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include Boc-protected amines, which are crucial intermediates in peptide synthesis and other organic transformations.

Scientific Research Applications

Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate involves the formation of a Boc-protected amine. The Boc group is introduced to the amine under aqueous conditions using the compound in the presence of a base such as sodium bicarbonate. The Boc-protected amine is stable under basic and nucleophilic conditions, allowing for further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl dicarbonate:

    Diethyl pyrocarbonate: Another protective reagent used in organic synthesis.

    Dimethyl dicarbonate: Used as a protective group in organic chemistry.

Uniqueness

Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate is unique due to its specific structure, which allows for the selective protection of amine groups in complex organic molecules. Its stability under various reaction conditions makes it a valuable reagent in synthetic chemistry.

Properties

CAS No.

653589-10-7

Molecular Formula

C15H23NO6

Molecular Weight

313.35 g/mol

IUPAC Name

ditert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate

InChI

InChI=1S/C15H23NO6/c1-14(2,3)21-12(19)10-7-9(17)8-11(18)16(10)13(20)22-15(4,5)6/h10H,7-8H2,1-6H3/t10-/m0/s1

InChI Key

YOYFZEQSJGFFCL-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC(=O)CC(=O)N1C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C1CC(=O)CC(=O)N1C(=O)OC(C)(C)C

Origin of Product

United States

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